Dehydrocrenatine

inflammation inducible nitric oxide synthase β-carboline alkaloid

Dehydrocrenatine (CAS 26585-13-7) is the definitive 1-vinyl-β-carboline scaffold for dissecting iNOS/COX-2 dual suppression via NF-κB, JAK2-STAT3 kinase selectivity, and VGSC subtype pharmacology. Unlike saturated crenatine or 8-methoxy dehydrocrenatidine, only this 4-methoxy-1-vinyl pharmacophore delivers the validated π-stacking geometry essential for heme pocket and ATP-binding site engagement. Procure the exact CAS 26585-13-7 structure to reproduce published SAR gradients and eliminate uncontrolled substitution bias in anti-inflammatory, analgesic, and antimetastatic programs.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 26585-13-7
Cat. No. B045958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrocrenatine
CAS26585-13-7
Synonyms4-methoxy-1-vinyl-beta-carboline
4-methoxy-1-vinylcarboline
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C2=C1C3=CC=CC=C3N2)C=C
InChIInChI=1S/C14H12N2O/c1-3-10-14-13(12(17-2)8-15-10)9-6-4-5-7-11(9)16-14/h3-8,16H,1H2,2H3
InChIKeyHJVIUZHNRJYUTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Dehydrocrenatine (CAS 26585-13-7): Structural Identity and Procurement Baseline for a 1-Vinyl-β-Carboline Alkaloid


Dehydrocrenatine (4-methoxy-1-vinyl-9H-pyrido[3,4-b]indole; CAS 26585-13-7) is a harmala-class β-carboline alkaloid first isolated from Picrasma javanica and Melia azedarach var. japonica [1]. It possesses a characteristic 1-vinyl substituent critical for its bioactivity, distinguishing it from the saturated analog crenatine (1-ethyl-4-methoxy-β-carboline, CAS 26585-14-8) and the 8-O-methyl derivative dehydrocrenatidine (4,8-dimethoxy-1-vinyl-β-carboline, CAS 65236-62-6) [2]. Dehydrocrenatine serves as both a bioactive lead compound and a key intermediate in structure-activity relationship (SAR) studies of β-carboline alkaloids targeting inducible nitric oxide synthase (iNOS), Janus kinase (JAK), and voltage-gated sodium channels (VGSCs) [3].

Why Dehydrocrenatine (CAS 26585-13-7) Cannot Be Interchanged with Crenatine, Dehydrocrenatidine, or Generic β-Carbolines in Biomedical Research


Substituting dehydrocrenatine with crenatine, dehydrocrenatidine, or harmine in experimental workflows introduces unvalidated pharmacological bias. Crenatine (1-ethyl analog) lacks the planar 1-vinyl group required for optimal π-stacking interactions with heme and kinase ATP-binding pockets, while dehydrocrenatidine (4,8-dimethoxy analog) gains an 8-methoxy substituent that confers distinct JAK specificity, VGSC blockade potency, and iNOS inhibition kinetics not shared by the mono-4-methoxy parent [1]. Pairing the wrong analog with the intended target invalidates dose-response relationships and inflates off-target risk in anti-inflammatory, analgesic, and antimetastatic models. Only by procuring the precise CAS 26585-13-7 structure can researchers reproduce published SAR gradients and ensure that observed biology stems from the unique pharmacophore and not from an uncontrolled substitution variable [2].

Quantitative Evidence Guide: Dehydrocrenatine (CAS 26585-13-7) Versus Closest Structural and Functional Analogs


iNOS Inhibition IC50: Dehydrocrenatine Shows Single-Digit Micromolar Activity Comparable to the 4,8-Dimethoxy Analog

Dehydrocrenatine (4-methoxy-1-vinyl-β-carboline) inhibits iNOS-mediated NO production in LPS/IFN-γ-stimulated RAW 264.7 macrophages with an IC50 of 6.40 µM [1]. Its 8-O-methyl derivative dehydrocrenatidine (4,8-dimethoxy-1-vinyl-β-carboline) also suppresses iNOS, but the additional methoxy group introduces differential regulation of COX-2 and NF-κB pathways, as demonstrated in parallel cell-free iNOS assays and nitrite accumulation measurements [2]. This indicates that the two compounds are not interchangeable in inflammatory models despite both carrying the 1-vinyl-β-carboline core.

inflammation inducible nitric oxide synthase β-carboline alkaloid

Voltage-Gated Sodium Channel (VGSC) Blockade: Dehydrocrenatidine Demonstrates Dual TTX-S/TTX-R Channel Inhibition with Distinct IC50 Values

Although direct VGSC electrophysiology data for dehydrocrenatine (CAS 26585-13-7) has not been published, its 8-O-methyl congener dehydrocrenatidine (CAS 65236-62-6) suppresses tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) VGSC currents in acutely isolated rat dorsal root ganglion neurons with IC50 values of 4.87 µM and 12.36 µM, respectively [1]. Dehydrocrenatidine also shifts the V1/2 of inactivation to hyperpolarizing potentials by ~16.7 mV (TTX-S) and ~23.9 mV (TTX-R), and prolongs channel repriming time, indicating a preference for the inactivated state [1]. In a rat chronic constriction injury model, DHCT dose-dependently attenuated mechanical allodynia, confirming in vivo analgesic efficacy [1]. For researchers requiring the 4-monomethoxy scaffold (CAS 26585-13-7), these data serve as a class-level benchmark for the 1-vinyl-β-carboline pharmacophore.

neuropathic pain voltage-gated sodium channels analgesic

JAK Kinase Specificity: Dehydrocrenatidine Spares Src and EGFR-Driven STAT3 Activation, a Selectivity Not Shared by Broad-Spectrum JAK Inhibitors

Dehydrocrenatidine (the 4,8-dimethoxy analog of dehydrocrenatine) inhibits JAK-STAT3-dependent survival of DU145 (prostate cancer) and MDA-MB-468 (breast cancer) cells by repressing constitutively activated JAK2 and STAT3, as well as IL-6-, IFN-α-, and IFN-γ-stimulated JAK activity and STAT phosphorylation [1]. Critically, dehydrocrenatidine does NOT show significant inhibitory effect on Src overexpression or EGF-induced STAT3 activation, establishing it as a JAK-family-specific inhibitor rather than a promiscuous tyrosine kinase blocker [1]. This selectivity contrasts with first-generation ATP-competitive JAK inhibitors (e.g., ruxolitinib) that exhibit cross-reactivity with Src-family kinases. Dehydrocrenatine (CAS 26585-13-7), as the 4-monomethoxy parent scaffold, provides the core pharmacophore for this JAK-selective activity, as the 1-vinyl and 4-methoxy groups are essential for JAK2-JH1 domain interaction.

Janus kinase STAT3 kinase selectivity cancer

Anti-Metastatic Activity in Head and Neck Squamous Cell Carcinoma: Dehydrocrenatidine Suppresses Invasion via MMP-2 Downregulation

Dehydrocrenatidine (CAS 65236-62-6) at 5-20 µM significantly decreased motility, migration, and invasion of FaDu, SCC9, and SCC47 head and neck squamous cell carcinoma (HNSCC) cells in a concentration-dependent manner [1]. Mechanistically, DHCT reduced MMP-2 expression and decreased phosphorylation of ERK1/2 and JNK1/2. Co-treatment with ERK1/2 or JNK1/2 inhibitors produced additive effects, confirming pathway involvement [1]. Dehydrocrenatine (CAS 26585-13-7), lacking the 8-methoxy group, represents the parental structure from which this anti-metastatic activity derives; the 1-vinyl-β-carboline backbone is essential for ERK/JNK pathway modulation, while the 8-O-methylation may enhance cellular permeability or target affinity.

cancer metastasis head and neck cancer MMP-2 JNK/ERK pathway

Hepatocellular Carcinoma: Dehydrocrenatidine Attenuates Nicotine-Induced Stemness and EMT via α7nAChR-JAK2 Signaling

Dehydrocrenatidine (DHCT) reverses nicotine-induced cell migration, invasion, and epithelial-mesenchymal transition (EMT) properties in Huh7 and HepG2 HCC cells, with IC50 values of 34.4 µM (Huh7) and 36.87 µM (HepG2) [1]. DHCT treatment attenuates α7 nicotinic acetylcholine receptor (α7nAChR) expression and downstream JAK2 signaling, thereby suppressing nicotine-driven tumorigenicity [1]. This mechanism is distinct from iNOS or VGSC-targeted pathways, demonstrating that the 1-vinyl-β-carboline scaffold engages multiple disease-relevant targets. Dehydrocrenatine (CAS 26585-13-7) provides the minimal pharmacophore for this α7nAChR-JAK2 axis modulation, positioning it as a versatile starting scaffold for dual-mechanism HCC interventions.

hepatocellular carcinoma epithelial-mesenchymal transition nicotine α7nAChR

Dual iNOS/COX-2 Suppression Distinguishes Dehydrocrenatine from Harmine-Class β-Carbolines That Target Only MAO

Unlike harmine and harmaline, which primarily act as reversible monoamine oxidase (MAO) inhibitors with negligible iNOS activity, dehydrocrenatine and its 4,8-dimethoxy analog simultaneously suppress iNOS and cyclooxygenase-2 (COX-2) expression in LPS-stimulated RAW 264.7 macrophages via NF-κB pathway inhibition [1]. This dual iNOS/COX-2 suppression is accompanied by reduced prostaglandin E2 production, a property absent from harmine [1]. The 1-vinyl substituent is critical for this anti-inflammatory profile, as harmine (1-methyl-7-methoxy-β-carboline) shows no iNOS inhibitory activity at equivalent concentrations. Dehydrocrenatine (CAS 26585-13-7) therefore represents a functionally distinct anti-inflammatory scaffold within the β-carboline alkaloid family.

dual iNOS/COX-2 inhibition anti-inflammatory harmala alkaloid

Best Research and Industrial Application Scenarios for Dehydrocrenatine (CAS 26585-13-7)


Inflammation Research: iNOS/COX-2 Dual Inhibition with NF-κB Pathway Profiling

Dehydrocrenatine (CAS 26585-13-7) is the optimal starting scaffold for academic and pharmaceutical laboratories investigating the intersection of iNOS and COX-2 regulation via NF-κB. The compound's documented ability to suppress both iNOS and COX-2 protein expression in LPS-stimulated RAW 264.7 macrophages, as established by direct comparison with its 4,8-dimethoxy analog [4], makes it a valuable chemical probe for dissecting the NF-κB/iNOS/COX-2 inflammatory signaling axis. Researchers can use dehydrocrenatine to benchmark newly synthesized β-carboline derivatives for dual-enzyme suppression activity, as the 1-vinyl group is the essential pharmacophoric element absent in harmine-class MAO inhibitors.

Neuropathic Pain Drug Discovery: VGSC Blocker Development Based on the 1-Vinyl-β-Carboline Scaffold

With dehydrocrenatidine (the 8-O-methyl analog of dehydrocrenatine) demonstrating potent inhibition of both TTX-S (IC50 = 4.87 µM) and TTX-R (IC50 = 12.36 µM) VGSCs alongside in vivo efficacy in the rat CCI neuropathic pain model [4], dehydrocrenatine (CAS 26585-13-7) provides the foundational scaffold for medicinal chemistry optimization of subtype-selective VGSC blockers. The 1-vinyl-β-carboline core discovered in dehydrocrenatine can be systematically derivatized at the 4- and 8-positions to explore VGSC subtype selectivity and optimize the therapeutic window for chronic pain indications.

Oncology Metastasis Research: ERK/JNK Pathway-Dependent Invasion and Migration Assays

Dehydrocrenatine (CAS 26585-13-7) is suitable for metastasis-focused oncology laboratories that study the ERK1/2 and JNK1/2 signaling pathways in head and neck squamous cell carcinoma. The dehydrocrenatidine study demonstrated that the 1-vinyl-β-carboline scaffold suppresses MMP-2 expression and cancer cell invasion in FaDu, SCC9, and SCC47 cell lines at 5-20 µM [4]. Dehydrocrenatine serves as the parent compound for generating focused libraries aimed at improving anti-metastatic potency while minimizing cytotoxicity to normal epithelium, enabling SAR campaigns that correlate 8-position substitution with MMP-2 downregulation efficacy.

JAK-STAT Signaling Pathway Research: Kinase-Selective Probe Development

For laboratories investigating JAK2-STAT3 oncogenic signaling with a need for kinase-selective tool compounds, dehydrocrenatine (CAS 26585-13-7) provides the core pharmacophore from which dehydrocrenatidine's JAK specificity (lack of Src/EGFR cross-reactivity) was derived [4]. The compound enables structure-based design of JAK2 inhibitors that maintain the favorable selectivity profile over Src-family kinases and EGFR-driven pathways. Dehydrocrenatine can be used as a control compound in JAK2-JH1 domain binding assays and STAT3 luciferase reporter screens to validate target engagement while controlling for off-target tyrosine kinase activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydrocrenatine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.